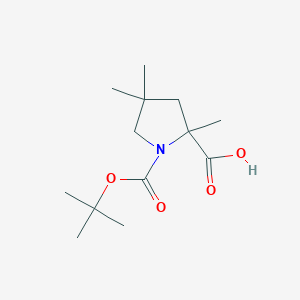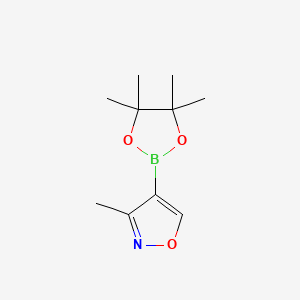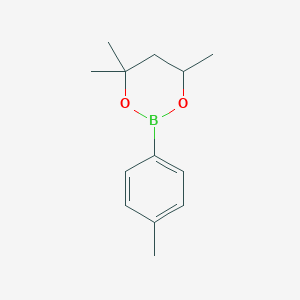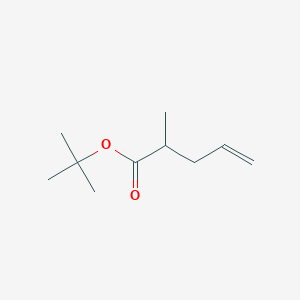![molecular formula C8H10BrFN2S B1379979 {[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326815-42-2](/img/structure/B1379979.png)
{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Helicobacter pylori Agents
2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold compounds, resembling the generic structure of “{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide”, have demonstrated potent activities against the gastric pathogen Helicobacter pylori. Specifically, prototype carbamate 12a showed promising in vitro microbiological criteria, including low minimal inhibition concentrations against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. Additionally, its measured rate of resistance development is clinically acceptable, and pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials currently used in H. pylori treatments (Carcanague et al., 2002).
Polymer Science and Material Chemistry
In the field of polymer science, sulfonated poly(arylene ether sulfone) copolymers, containing sulfonated side chains, have been synthesized using sulfonated 4-fluorobenzophenone and other related compounds. These polymers show promising properties as polyelectrolyte membrane materials, including high proton conductivity, making them suitable for fuel cell applications (Kim et al., 2008).
Antimicrobial and Antioxidant Properties
A series of compounds, including 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone, were synthesized and characterized. These compounds exhibited significant in vitro antioxidant and antibacterial activities, indicating their potential in antimicrobial and antioxidant applications (Sarac et al., 2020).
Anti-Cancer Activities
Research in the domain of cancer treatment has led to the synthesis of ligand behavior compounds with gold (III) and nickel (II) metal ions, derived from compounds including 4-hydroxy-3-methoxyphenyl groups and sulfanyl groups. These compounds demonstrated cytotoxic effects on breast cancer cell lines, with the gold(III) complex showing higher cytotoxicity than the nickel(II) complex against the cancer cell line (Ghani & Alabdali, 2022).
Safety and Hazards
properties
IUPAC Name |
(3-fluorophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKILEJTRTYZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC(=N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)
